3-(Methoxymethylene)-2(3H)-benzofuranone
CAS No.: 40800-90-6
Cat. No.: VC20875700
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40800-90-6 |
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Molecular Formula | C10H8O3 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 3-(methoxymethylidene)-1-benzofuran-2-one |
Standard InChI | InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3 |
Standard InChI Key | YDHPXCHZYXPZIS-UHFFFAOYSA-N |
Isomeric SMILES | CO/C=C\1/C2=CC=CC=C2OC1=O |
SMILES | COC=C1C2=CC=CC=C2OC1=O |
Canonical SMILES | COC=C1C2=CC=CC=C2OC1=O |
Introduction
Chemical Identity and Structure
3-(Methoxymethylene)-2(3H)-benzofuranone, registered under CAS number 40800-90-6, is a benzofuranone derivative characterized by a methoxymethylene substituent at the 3-position of the benzofuranone core structure . The compound is also known by several synonyms including (3Z)-3-(methoxymethylidene)-1-benzofuran-2-one and 3-(alpha-Methoxy)methylenebenzofuran-2(3H)-one .
Structural Characteristics
The compound is derived from benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring. The specific structure includes a methoxymethylene group at the 3-position of the benzofuranone moiety, which significantly enhances its chemical reactivity and potential biological activity.
Chemical Identifiers and Properties
Physical Properties
3-(Methoxymethylene)-2(3H)-benzofuranone exhibits specific physical properties that influence its handling, storage, and application in various chemical processes.
Solubility and Physical State
The compound is slightly soluble in organic solvents such as chloroform and methanol. Its limited solubility in these solvents indicates its moderately polar nature, which is consistent with its structural features that include both hydrophobic (benzene ring) and hydrophilic (methoxy and carbonyl) groups.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-(Methoxymethylene)-2(3H)-benzofuranone, with varying degrees of efficiency and complexity.
Traditional Synthetic Approach
The traditional synthesis of 3-(Methoxymethylene)-2(3H)-benzofuranone typically involves a three-step process :
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Synthesis of o-hydroxyphenylacetic acid
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Formation of lactone
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Introduction of the methoxymethylene group to yield the final product
Optimized Synthetic Method
An improved method has been developed that significantly enhances the efficiency of the synthesis process. This optimized approach involves conducting the three reaction steps in series without isolating and purifying the intermediate compounds :
Step | Process | Advantage |
---|---|---|
1 | Removal of acid water from filtrate (pH = 1) | Minimizes waste |
2 | Addition of acetic acid as catalyst | Prevents side reactions |
3 | Azeotropic distillation to remove water | Drives reaction to completion |
4 | Cooling to precipitate sodium chloride | Facilitates separation |
5 | Filtration and washing with toluene | Improves purity |
6 | Recovery of toluene and acetic acid catalyst | Environmentally friendly |
This optimized method offers several advantages over traditional approaches, including reduced waste generation, improved yield, and elimination of neutralization and washing processes that typically generate significant amounts of wastewater .
Alternative Synthetic Approaches
Recent research has demonstrated that benzofuranones, including 3-(Methoxymethylene)-2(3H)-benzofuranone derivatives, can be synthesized through regioselective reactions of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups . This approach allows for programmable substitution patterns and enables the creation of complex substitution arrangements around the benzofuranone core.
Chemical Reactivity
The chemical reactivity of 3-(Methoxymethylene)-2(3H)-benzofuranone is primarily determined by its structural features, particularly the conjugated carbonyl system and the electron-rich methoxymethylene group.
Reactive Functional Groups
The compound contains several functional groups that contribute to its reactivity:
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Lactone carbonyl group - susceptible to nucleophilic attack
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Methoxymethylene group - can participate in various substitution reactions
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Conjugated system - enables participation in cycloaddition reactions
Common Reaction Types
3-(Methoxymethylene)-2(3H)-benzofuranone can undergo various chemical transformations:
Reaction Type | Description | Typical Reagents |
---|---|---|
Oxidation | Modification of the methoxymethylene group or ring structure | Potassium permanganate, hydrogen peroxide |
Reduction | Reduction of carbonyl or methoxymethylene group | Sodium borohydride, lithium aluminum hydride |
Substitution | Replacement of methoxy group with other nucleophiles | Amines, thiols, alcohols |
Cycloaddition | Formation of complex ring systems | Dienes, dienophiles |
Cross-coupling | Formation of carbon-carbon bonds | Palladium catalysts, organometallic reagents |
The reactivity pattern makes this compound particularly valuable as an intermediate in the synthesis of more complex structures with potential applications in medicinal and agricultural chemistry.
Applications
3-(Methoxymethylene)-2(3H)-benzofuranone serves various purposes in synthetic chemistry and has potential applications in multiple fields.
Synthetic Intermediate
The compound functions as a critical intermediate in organic synthesis, particularly for the development of:
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Pharmaceuticals - serving as a building block for bioactive compounds
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Agrochemicals - contributing to the structure of various agricultural chemicals
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Dyes - providing structural elements for chromophore systems
Specific Applications
3-(Methoxymethylene)-2(3H)-benzofuranone is an important intermediate in the synthesis of (E)-2-[2-(6-chloropyrimide-4-base oxygen base) phenyl]-3-methoxy-methyl acrylate, which has applications in agricultural chemistry .
Research Applications
In scientific research, the compound is utilized in various contexts:
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Chemistry - as a building block for more complex molecular structures
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Biology - in proteomics research to study protein interactions and functions
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Medicine - in preclinical studies to understand biological pathways
Recent Research and Developments
Ongoing research continues to expand our understanding of 3-(Methoxymethylene)-2(3H)-benzofuranone and its potential applications.
Synthetic Methodology Advancements
Recent advances in synthetic organic chemistry have led to more efficient methods for preparing 3-(Methoxymethylene)-2(3H)-benzofuranone and related compounds. These include regioselective approaches that allow for precise control over substitution patterns on the benzofuranone core .
Expansion of Application Scope
As research progresses, the utility of 3-(Methoxymethylene)-2(3H)-benzofuranone as a synthetic building block continues to expand into new areas, including materials science and medicinal chemistry.
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